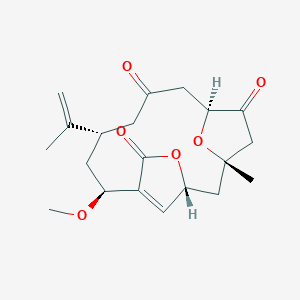

Scabrolide C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(1S,3R,7S,9S,13S)-7-methoxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6(17)-ene-5,11,14-trione |

InChI |

InChI=1S/C20H26O6/c1-11(2)12-5-13(21)7-18-16(22)10-20(3,26-18)9-14-8-15(19(23)25-14)17(6-12)24-4/h8,12,14,17-18H,1,5-7,9-10H2,2-4H3/t12-,14+,17+,18+,20+/m1/s1 |

InChI Key |

ZLDOSIVXLFPCIZ-YMPZZIEYSA-N |

Isomeric SMILES |

CC(=C)[C@H]1C[C@@H](C2=C[C@@H](C[C@]3(CC(=O)[C@@H](O3)CC(=O)C1)C)OC2=O)OC |

Canonical SMILES |

CC(=C)C1CC(C2=CC(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)OC |

Synonyms |

13-epi-scabrolide C scabrolide C |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Characterization of Scabrolide C

Sophisticated Isolation and Purification Protocols

The initial step in studying Scabrolide C involves its extraction and purification from marine organisms, primarily soft corals of the genus Sinularia. researchgate.netnih.gov This process is critical for obtaining a pure sample for structural analysis and bioactivity screening.

Multi-Stage Solvent Extraction Techniques

The isolation of this compound typically begins with the collection and freeze-drying of the source organism, such as the soft coral Sinularia maxima. researchgate.net The dried material is then subjected to maceration with organic solvents. A common approach involves a multi-stage extraction process to ensure the comprehensive removal of the desired compounds from the biological matrix. celignis.comzaiput.compsgcas.ac.in

Initially, a polar solvent like methanol (B129727) is often used to create a crude extract. This is followed by a series of liquid-liquid partitioning steps. For instance, the methanol extract may be partitioned between dichloromethane (B109758) and water. The organic layer, now enriched with compounds of medium to low polarity, including this compound, is then concentrated under reduced pressure. This multi-stage approach, leveraging the differential solubility of compounds in various solvents, is a fundamental strategy for the initial fractionation of complex natural product mixtures. celignis.comzaiput.com

Advanced Chromatographic Separations

Following initial solvent extraction, the concentrated crude extract undergoes a series of advanced chromatographic separations to isolate this compound from a multitude of other metabolites. pressbooks.pubresearchgate.netnih.gov This is a multi-step process that employs various chromatographic techniques in succession.

A typical purification sequence might involve:

Vacuum Liquid Chromatography (VLC): The crude extract is often first subjected to VLC on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is used to separate the extract into several fractions based on polarity.

Column Chromatography: Fractions containing the target compound are further purified using conventional column chromatography, often with silica gel as the stationary phase and a gradient of solvents. pressbooks.pubacs.org

High-Performance Liquid Chromatography (HPLC): The final purification step almost invariably involves HPLC. chromatographyonline.comlibretexts.orgshimadzu.com Reversed-phase HPLC, utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, is frequently employed to achieve a high degree of purity for this compound and its analogs. phenomenex.com Gel permeation chromatography, for instance using Sephadex LH-20, may also be used to remove interfering substances like lipids and pigments.

Cutting-edge Spectroscopic and Spectrometric Elucidation of this compound Analogs

Once a pure sample of this compound is obtained, its intricate molecular structure is determined using a combination of powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D, ¹H, ¹³C, NOESY/ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for complex organic molecules like this compound. caltech.eduemerypharma.comlibretexts.org A comprehensive suite of NMR experiments is required to piece together its molecular framework and stereochemistry.

1D NMR (¹H and ¹³C): One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. acs.orgmdpi.comnih.gov The chemical shifts, multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum reveal the number and connectivity of protons, while the ¹³C NMR spectrum indicates the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). mdpi.comnih.gov

2D NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments identify protons that are coupled to each other, typically through two or three bonds, helping to assemble molecular fragments. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range correlations (typically over two to three bonds) between protons and carbons, which is essential for connecting the fragments identified by COSY and for assigning quaternary carbons. libretexts.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry of the molecule. indiana.educolumbia.edunanalysis.com They detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. mdpi.comblogspot.com By analyzing the NOESY or ROESY cross-peaks, the relative configuration of stereocenters can be deduced. mdpi.comacs.org For instance, the observation of a NOE between two protons indicates their spatial proximity, which can define their relative orientation on a ring system. acs.org

A representative dataset of ¹H and ¹³C NMR data for a Scabrolide analog is presented below.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 45.1 | 2.58 (m) |

| 2 | 27.2 | 1.83 (t, 8.5, 8.2), 1.80 (dd, 15.1, 6.6) |

| 3 | 205.3 | - |

| 4 | 138.6 | - |

| 5 | 174.0 | - |

| 6 | 214.5 | - |

| 7 | 80.3 | 3.59-3.53 (m) |

| 8 | 41.7 | 2.58-2.46 (m) |

| 9 | 68.8 | 4.07 (dt, 7.8, 3.3) |

| 10 | 134.3 | 5.94-5.82 (m) |

| 11 | 118.3 | 5.17-5.14 (m), 5.19 (br s) |

| 12 | 83.5 | 4.93 (t, 7) |

| 13 | 48.0 | 2.26 (d, 15.1) |

| 14 | 20.3 | 1.54 (s) |

| 15 | 170.9 | - |

| 16 | 56.9 | - |

| 17 | 121.9 | 5.55 (d, 2.2) |

| 18 | 136.8 | - |

| 19 | 167.7 | - |

| 20 | 2.0 | 0.10 (s) |

Note: This table is a composite representation based on data from similar compounds and may not correspond exactly to this compound.

High-Resolution Mass Spectrometry (e.g., HRESIMS, FTICR-MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of this compound. nih.gov Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) provide highly accurate mass measurements, typically to within a few parts per million. researchgate.netnih.govmdpi.com This accuracy allows for the unambiguous determination of the elemental composition of the molecule, which is a critical piece of information that complements the data obtained from NMR spectroscopy. researchgate.netresearchgate.netmdpi.com

For example, the molecular formula of a this compound analog, 13-epi-Scabrolide C, was established as C₂₀H₂₆O₆ based on its HRESIMS data.

Stereochemical Assignment and Confirmation Techniques for this compound and Related Compounds

Determining the absolute and relative stereochemistry of a complex molecule like this compound is a challenging but essential aspect of its characterization. The spatial arrangement of atoms can profoundly influence its biological activity.

The primary method for elucidating the relative stereochemistry is through the detailed analysis of 2D NMR data, particularly NOESY and ROESY experiments, as described previously. mdpi.comacs.org The observed Nuclear Overhauser Effects provide crucial distance constraints between protons, allowing for the construction of a 3D model of the molecule. acs.orgnih.gov

Confirmation of the absolute configuration often requires additional methods. While X-ray crystallography provides the most definitive assignment, obtaining suitable crystals of complex natural products can be difficult. acs.orgnih.gov In the absence of X-ray data, the absolute configuration of related compounds has been determined through total synthesis of possible diastereomers and comparison of their spectroscopic data (NMR and specific rotation) with those of the natural product. acs.orgrsc.org For instance, the total synthesis of two possible diastereomers of (+)-sarcophytonolide C allowed for the definitive assignment of its absolute configuration by comparing the NMR data and optical rotation with the natural sample. acs.org In some cases, base-mediated epimerization has been used to interconvert stereocenters, aiding in the confirmation of their configuration.

X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of a molecule, providing unequivocal evidence of both its relative and absolute stereochemistry. For complex natural products like the scabrolides, obtaining suitable crystals of the final compound can be challenging. However, the analysis of crystalline synthetic intermediates or precursor alcohols has proven to be an invaluable strategy within this class of compounds.

In the context of the scabrolide family, X-ray crystallographic analysis of precursor molecules has been instrumental in confirming the relative configuration of the core carbocyclic frameworks. For instance, during the total synthesis of Scabrolide A and the nominal structure of Scabrolide B, researchers successfully obtained single crystals of the precursor alcohol, compound 33 . tandfonline.com The resulting X-ray analysis unambiguously established the relative stereochemistry of the central cyclohexanone (B45756) ring, confirming that all hydrogen atoms on this ring were oriented on the same face. tandfonline.comacs.org This finding was crucial for validating the stereochemical assignments made through other spectroscopic methods, such as Nuclear Overhauser Effect (NOE) experiments, and for confirming stereochemical changes that occurred during the synthetic sequence. tandfonline.comacs.org Similarly, in the synthesis of other related norcembranoids, X-ray diffraction has been used to establish the configuration of key intermediates, which in turn secures the stereochemistry of the final natural product. acs.orgnih.gov

While a specific X-ray crystal structure for this compound itself has not been reported, the established success of this technique on its close structural analogues and synthetic precursors underscores its importance. Such an analysis would be the gold standard to resolve any ambiguities in stereochemistry, particularly at the C13 position which differentiates 13-epi-scabrolide C from other members of the family.

Table 1: Representative X-ray Crystallography Application in Scabrolide Synthesis This table illustrates a typical application of X-ray crystallography on a precursor during the synthesis of a related scabrolide, confirming key stereochemical features.

| Compound | Purpose of Analysis | Key Finding | Reference |

| Precursor Alcohol 33 | To confirm the relative stereochemistry of the central cyclohexanone ring in the synthetic route to Scabrolide A/B. | Confirmed that all H atoms on the central six-membered ring reside on the same face, validating assignments from NMR data. tandfonline.com | tandfonline.comacs.org |

| Compound 27 (Scabrolide A/B synthesis) | To validate the stereochemistry of the newly formed and highly congested C12-C13 bond. | Confirmed the relative configuration of the C12 and C13 stereocenters, which were initially assigned based on NOE data. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Norcoralloidolide A (Scabrolide D synthesis) | To unambiguously confirm the structure and stereochemistry of a key synthetic intermediate. | Confirmed the α-face selectivity of an epoxidation reaction. nih.gov | nih.gov |

Computational Methods for NMR Chemical Shift Prediction and Validation (e.g., DFT Calculations)

In concert with experimental techniques, computational chemistry provides powerful tools for structural elucidation. Density Functional Theory (DFT) has become particularly crucial for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be compared with experimental data to assign or validate a proposed structure, especially in cases with complex stereochemistry. doi.org The structure of 13-epi-scabrolide C was originally elucidated based on extensive spectroscopic analysis, including 1D and 2D NMR experiments. nih.govresearchgate.net

The general approach involves several steps. First, all possible diastereomers of a proposed structure are generated in silico. The geometry of each of these isomers is then optimized using a specific DFT functional and basis set (e.g., B3LYP/6-311+G(2d,p)). rsc.orgacs.org Following optimization, the NMR shielding tensors are calculated for each isomer, typically using the Gauge-Including Atomic Orbital (GIAO) method. rsc.org These shielding values are then converted into chemical shifts and compared against the experimentally measured ¹H and ¹³C NMR data.

A statistical analysis, such as the DP4+ probability tool, is often employed to determine which calculated isomer provides the best match to the experimental data, thereby identifying the most likely correct structure. doi.orgorganic-chemistry.org This methodology was famously used to revise the misassigned structure of Scabrolide B. doi.orgacs.org Researchers computed the NMR spectra for all possible stereoisomers and used the DP4+ analysis to show that the originally proposed structure was incorrect, leading them to identify the true structure of natural Scabrolide B. doi.orgacs.org

Another computational technique, Time-Dependent DFT (TDDFT), is used to calculate the electronic circular dichroism (ECD) spectrum. Comparing the calculated ECD spectrum with the experimental one allows for the assignment of the absolute configuration of the molecule. This method was successfully used to validate the stereostructure of xiguscabrolide H, a related polycyclic norcembranoid. nih.gov For 13-epi-scabrolide C, these computational approaches serve as essential tools for confirming the stereochemical assignments derived from NMR experiments.

Table 2: Illustrative Workflow for NMR Chemical Shift Prediction using DFT This table outlines the typical steps involved in using DFT calculations to validate the structure of a complex natural product like this compound.

| Step | Description | Example Method | Purpose |

| 1. Isomer Generation | Create 3D models for all plausible stereoisomers of the target molecule. | Conformational search algorithms. | To ensure all stereochemical possibilities are considered. |

| 2. Geometry Optimization | Calculate the lowest energy conformation for each isomer. | DFT with a functional like B3LYP and a basis set like 6-31G(d). | To find the most stable 3D structure for each isomer. |

| 3. NMR Calculation | Compute the NMR shielding constants for each optimized isomer. | GIAO method at the same or higher level of theory. | To predict the ¹H and ¹³C NMR chemical shifts for each isomer. |

| 4. Statistical Analysis | Compare the calculated chemical shifts for each isomer against the experimental data. | DP4+ probability analysis. | To determine the statistical likelihood that a given isomer matches the experimental data, leading to structural assignment. doi.orgorganic-chemistry.org |

Biosynthetic Pathways and Enantiomeric Relationships of Scabrolide C

Proposed Biogenesis from Common Diterpenoid Precursors (e.g., Furanocembranoids)

The prevailing hypothesis posits that polycyclic furanobutenolide-derived norcembranoids, including the scabrolides, originate from macrocyclic norcembranoids like sinuleptolide (B1240451) and 5-episinuleptolide. rsc.org These precursors are themselves derived from furanocembranoids, a class of diterpenes. acs.orgnih.gov It is believed that 5-episinuleptolide serves as a key branching point in the biosynthetic pathway. nih.govresearchgate.net This precursor is thought to descend from a furanobutenolide-type molecule. nih.govresearchgate.net The conversion of these macrocyclic precursors into the complex polycyclic systems of the scabrolides involves a series of intramolecular reactions. nih.govresearchgate.net

The structural diversity within this family of natural products is thought to arise from divergent, transannular reaction cascades starting from these common progenitors. rsc.org For instance, the biosynthesis of Scabrolide A is proposed to initiate from 5-episinuleptolide. rsc.orgnih.gov This connection is supported by the frequent co-isolation of these polycyclic norcembranoids with their macrocyclic counterparts from soft corals of the genus Sinularia. rsc.orgacs.org

The conversion of furanocembranoid precursors into Scabrolide C and related compounds is believed to be orchestrated by a series of enzymatic transformations. While the specific enzymes have not been fully characterized, the proposed reaction pathways involve key steps such as Michael additions, retro-oxa-Michael additions, and isomerizations. nih.govnih.gov

The formation of the characteristic polycyclic frameworks is thought to proceed through transannular Michael additions. rsc.orgresearchgate.net For example, the biosynthesis of Scabrolide A from 5-episinuleptolide is proposed to involve two successive transannular Michael additions. The first is a 7-exo-trig cyclization, followed by a 5-exo-trig cyclization to produce the isomeric Sinulochmodin C. rsc.orgnih.gov Subsequent β-elimination of a tertiary ether and olefin isomerization are then postulated to yield Scabrolide A. rsc.orgnih.gov These proposed enzymatic steps highlight the sophisticated chemical logic employed by nature to construct these complex molecular architectures from relatively simple macrocyclic precursors. The successful biomimetic syntheses of related compounds like ineleganolide and sinulochmodin C from a common precursor lend experimental support to these biosynthetic hypotheses. rsc.orgresearchgate.net

The specific functional groups present on the scabrolide scaffold play a crucial role in their chemical properties and biological activities. The C-13 methoxyl moiety, a distinguishing feature of 13-epi-scabrolide C, is suggested to be of significant importance. researchgate.net While the precise role of this group in the biosynthesis of this compound is not fully elucidated, its presence and stereochemistry are key differentiating factors among the scabrolide family. The formation of the specific stereochemical arrangement at carbon 13 in 13-epi-scabrolide C is a result of specific transannular reactions that distinguish its biosynthetic pathway from those leading to Scabrolide A and B. It is plausible that enzymatic reactions, such as those catalyzed by methyltransferases, are responsible for the introduction of the methoxyl group at a specific stage of the biosynthetic sequence. The stereochemical outcome at C-13 is critical, as epimerization at this center can be induced under basic conditions, highlighting the potential for enzymatic control over this key stereocenter.

Enzymatic Transformations and Rearrangement Postulations

Interrelationship and Proposed Conversions with Related Norcembranoids

The structural similarities among the various scabrolides and other norcembranoids isolated from Sinularia soft corals suggest a close biosynthetic relationship. nih.govnih.gov Synthetic studies have not only confirmed the structures of these natural products but have also provided valuable insights into their potential interconversions, which may mimic the biosynthetic pathways. researchgate.netnih.govacs.org

Initial biosynthetic proposals suggested that Scabrolide A is formed from the isomerization of Scabrolide B. acs.orgnih.gov This was based on the idea that the vinylogous 1,4-diketone in what was believed to be Scabrolide B could rearrange to the more stable tetrasubstituted enone of Scabrolide A. acs.orgnih.gov However, total synthesis efforts revealed that the originally assigned structure of Scabrolide B was incorrect. acs.orgnih.gov The actual structure of Scabrolide B possesses a different carbotricyclic scaffold (a 6-7-5 ring system) compared to Scabrolide A (a 7-6-5 ring system). acs.org This discovery necessitated a revision of the proposed biosynthetic pathway, indicating that Scabrolide B is not a direct precursor to Scabrolide A via simple isomerization. acs.orgnih.gov

Despite this, the potential for interconversion between different scabrolides under certain conditions has been demonstrated. For example, synthetic scabrolide B has been successfully transformed into sinuscalide C through dehydration. researchgate.netnih.govacs.org Furthermore, biomimetic syntheses have been developed for norcembrenolide B and scabrolide D, highlighting the feasibility of interconverting these related compounds. escholarship.org

The biosynthesis of this compound and its relatives is intricately linked to other norcembranoids like Sinulochmodin C, Ineleganolide, and Yonarolide. nih.govnih.gov It is proposed that these compounds arise from a common macrocyclic precursor, 5-episinuleptolide, through divergent biosynthetic pathways. rsc.orgnih.govnih.gov

Biomimetic syntheses have provided strong evidence for these connections. For instance, both Ineleganolide and Sinulochmodin C have been synthesized from 5-episinuleptolide via a sequence of transannular Michael reactions. researchgate.netnih.gov This suggests a plausible biosynthetic route where a common intermediate can be channeled towards different structural outcomes based on the specific enzymatic machinery present. researchgate.net

Furthermore, synthetic Scabrolide B has been converted into Ineleganolide through a base-mediated isomerization and oxa-Michael addition. researchgate.netnih.govacs.org This transformation hints at a previously unrecognized biogenetic link, suggesting that Scabrolide B could be a precursor to Ineleganolide. nih.gov Under basic conditions, Ineleganolide can further convert into horiolide (B1254544) through a complex biomimetic cascade. researchgate.netnih.govacs.org Similarly, Scabrolide A has been converted to Yonarolide through dehydration. rsc.org These laboratory transformations lend credence to the proposed biosynthetic grid connecting these structurally diverse but related natural products.

Transannular Michael reactions are a cornerstone of the proposed biosynthetic pathways for this compound and related norcembranoids. rsc.orgresearchgate.net This type of reaction involves the intramolecular addition of a nucleophile to an α,β-unsaturated carbonyl system within a macrocyclic ring, leading to the formation of complex polycyclic structures. researchgate.net The formation of both Ineleganolide and Sinulochmodin C from 5-episinuleptolide is a prime example of a tandem transannular Michael cyclization. nih.gov

The proposed biosynthesis of Scabrolide A from 5-episinuleptolide also involves a sequence of transannular Michael additions to form an intermediate that, after elimination, yields a precursor to Scabrolide A. rsc.orgnih.gov

Olefin isomerization is another key transformation in the biogenesis of these compounds. nih.gov For instance, the final step in the proposed biosynthesis of Scabrolide A involves the isomerization of a trisubstituted vinylogous diketone to a more stable tetrasubstituted enone. nih.govnih.gov This isomerization likely proceeds through an enolate intermediate and is crucial for establishing the final, stable architecture of the molecule. Synthetic studies have demonstrated that this isomerization can be achieved, supporting its feasibility in a biological context. acs.orgacs.org

Synthetic Chemistry of Scabrolide C and Its Congeners

Retrosynthetic Strategies and Challenges in Norcembranoid Total Synthesis

The total synthesis of norcembranoids like scabrolide C is a significant undertaking that requires careful strategic planning to navigate the numerous synthetic hurdles. A retrosynthetic analysis reveals the key challenges inherent in the construction of these complex natural products.

A primary challenge in the synthesis of scabrolides is the construction of their characteristic polycyclic core, which for many members includes a linearly fused [5-6-7] carbocyclic scaffold. acs.orgchemrxiv.org The assembly of this intricate ring system, particularly the central and often congested seven-membered ring, requires robust and efficient cyclization strategies. nih.govresearchgate.net

Several approaches have been explored to tackle this challenge:

Convergent Strategies: Many synthetic routes employ a convergent approach, where complex fragments of the molecule are synthesized independently and then coupled together at a later stage. chemrxiv.orgresearchgate.netresearchgate.net This strategy allows for the efficient assembly of the carbon skeleton and introduces the potential for modularity, enabling the synthesis of various analogues.

Transannular Reactions: Inspired by proposed biosynthetic pathways, some strategies have investigated transannular reactions, such as the transannular Diels-Alder reaction, to form the polycyclic system from a macrocyclic precursor. nih.gov

Cascade Reactions: The development of one-pot cascade reactions offers an elegant and efficient means to construct multiple rings in a single synthetic operation. frontiersin.org For instance, a palladium-catalyzed enyne cycloisomerization followed by an intramolecular Diels-Alder reaction has been utilized to build a [5-6-7] fused tricyclic system. frontiersin.org

The formation of the cycloheptane (B1346806) ring, in particular, has proven to be a significant hurdle. acs.org In the total synthesis of scabrolide B, a conceptually new approach was required to forge the congested central cycloheptene (B1346976) ring via a challenging intramolecular alkenylation of a ketone. nih.govresearchgate.net Similarly, efforts toward scabrolide A have explored a 7-endo-trig radical cyclization to form the seven-membered ring. acs.org

Beyond the carbon framework, the precise installation of the numerous oxygen functional groups and the control of the dense stereochemical arrays present another major challenge. nih.gov Scabrolides often feature a synthetically demanding "umpoled" 1,4-dicarbonyl motif, which requires non-traditional synthetic approaches to install. nih.gov

Key difficulties and strategies include:

Dissonant 1,4-Dioxygenation: The 1,4-relationship between ketone functionalities in some scabrolides is a dissonant pattern that is difficult to achieve using standard enolate chemistry. acs.orgnih.gov Strategies to address this have included hydroxy-directed epoxidation followed by base-induced ring opening and allylic rearrangement/oxidation sequences. nih.govnih.govacs.org

Stereocontrol: The contiguous stereocenters, often five or more, demand highly stereoselective reactions. acs.org The stereochemical outcome of key bond-forming and functional group manipulation steps must be carefully controlled to obtain the desired natural product isomer. For example, in the synthesis of nominal scabrolide B, the stereochemistry at C12 was found to be crucial, and an inversion of this center was necessary to match the correct structure. nih.gov The curvature of the polycyclic system can also influence the stereochemical outcome of reactions, such as the reprotonation of a transient lactone enolate. nih.govacs.org

Construction of Complex Polycyclic Carbon Frameworks (e.g., [5-6-7] Fused Systems)

Key Methodologies and Reaction Cascade Development in Scabrolide Synthesis

The successful synthesis of scabrolides and their congeners has relied on the application and development of powerful synthetic methodologies. These include various cycloaddition reactions, macrocyclization techniques, and efficient fragment coupling strategies.

The intramolecular Diels-Alder (IMDA) reaction has emerged as a cornerstone in the synthesis of polycyclic norcembranoids. researchgate.netrsc.orgresearcher.life This powerful transformation allows for the rapid and often highly diastereoselective construction of the fused six-membered ring common to many members of this family. researchgate.netrsc.org

In the first total synthesis of scabrolide A, an IMDA reaction was a key step in constructing the [5-6-7] linear carbocyclic core. chemrxiv.orgresearchgate.net The use of a propargyl ether tether as the dienophile in an IMDA approach has been shown to provide significant enhancements in the transformation process. researchgate.netresearcher.life Beyond the classic IMDA, other cycloaddition strategies have also been employed. For example, an enone-olefin photocycloaddition/fragmentation sequence was utilized to complete the total synthesis of scabrolide A. chemrxiv.orgresearchgate.net

Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of macrocycles and has found application in the synthesis of norcembranoids. acs.orgnih.govnih.govacs.org In several synthetic approaches to scabrolides, RCM has been employed to construct the central six-membered ring or a larger macrocyclic precursor. nih.govnih.govacs.org

However, the success of RCM can be highly substrate-dependent. In the synthesis of scabrolide B, a diene precursor underwent RCM to form the central six-membered ring without issue. nih.gov In contrast, a different, more delicate β,γ-unsaturated ketone failed to undergo RCM under various conditions, highlighting the challenges associated with sterically hindered or sensitive substrates. nih.gov Similarly, in studies toward scabrolide A, the structural constraints of the RCM precursor were found to be critical for the success of the reaction. acs.org A transannular RCM has also been utilized as a key step in the total synthesis of scabrolide F. rsc.orgeurekalert.orgrsc.org

Convergent synthetic strategies for scabrolides heavily rely on efficient and reliable methods for coupling complex molecular fragments. A variety of modern coupling reactions have been instrumental in this regard.

Esterification: The formation of an ester linkage is a common strategy to connect two major fragments. In the total synthesis of scabrolide A, a Yamaguchi esterification was used to couple two chiral pool-derived fragments, bringing together all 19 carbon atoms of the natural product in a single step. nih.gov

Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions are workhorses in complex molecule synthesis. An intramolecular palladium-catalyzed alkenylation of a ketone was a key step in forging the congested central cycloheptene ring of scabrolide B. nih.govresearchgate.netacs.org

Mukaiyama-Michael Addition: This reaction has been used for fragment coupling, for instance, in the synthesis of the precursor for the intramolecular alkenylation in the scabrolide B synthesis, where a lanthanide-catalyzed Mukaiyama-Michael addition proved effective. nih.govresearchgate.netacs.orgresearchgate.net

Nozaki-Hiyama-Kishi (NHK) Reaction: The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for forming carbon-carbon bonds, particularly in the presence of sensitive functional groups, making it well-suited for late-stage couplings in natural product synthesis. illinois.eduorganic-chemistry.orgnih.govacs.orgscielo.br This reaction has been utilized in the synthesis of macrocyclic precursors for norcembranoids. researchgate.net The chemoselectivity of the NHK reaction is a significant advantage, allowing for the coupling of complex fragments without the need for extensive protecting group manipulations. illinois.edu

The following table provides a summary of key reactions and their applications in the synthesis of scabrolides and related compounds.

| Reaction Type | Specific Reaction | Application in Scabrolide Synthesis | References |

| Cycloaddition | Intramolecular Diels-Alder (IMDA) | Construction of the fused [5-6-7] carbocyclic core of scabrolide A. | chemrxiv.orgresearchgate.netrsc.org |

| Enone-Olefin Photocycloaddition | Late-stage formation of the seven-membered ring in scabrolide A synthesis. | chemrxiv.orgresearchgate.net | |

| Metathesis | Ring-Closing Metathesis (RCM) | Formation of the central six-membered ring in scabrolide syntheses. | nih.govnih.govacs.org |

| Transannular RCM | Key step in the total synthesis of scabrolide F. | rsc.orgeurekalert.orgrsc.org | |

| Fragment Coupling | Yamaguchi Esterification | Convergent coupling of two complex fragments in the total synthesis of scabrolide A. | nih.gov |

| Intramolecular Pd-catalyzed Alkenylation | Formation of the congested central cycloheptene ring of scabrolide B. | nih.govresearchgate.netacs.org | |

| Mukaiyama-Michael Addition | Fragment coupling to create the precursor for intramolecular alkenylation. | nih.govresearchgate.netacs.orgresearchgate.net | |

| Nozaki-Hiyama-Kishi (NHK) Reaction | Formation of macrocyclic precursors for norcembranoids. | researchgate.net |

Advanced Oxidative and Rearrangement Reactions (e.g., Oxidative Fragmentation, Sigmatropic Rearrangements)

The construction of the intricate and often sterically hindered core of scabrolides has necessitated the use of advanced oxidative and rearrangement reactions. These methods have proven crucial for installing key structural motifs and stereocenters.

An oxidative fragmentation strategy was central to the total synthesis of (-)-Scabrolide A. youtube.comsemanticscholar.org This approach involved the late-stage formation of the challenging cycloheptenone ring from a cyclobutanol (B46151) precursor. semanticscholar.orgcaltech.edu The reaction is believed to proceed through a radical fragmentation and recombination mechanism, triggered by copper iodide and N-iodosuccinimide, which cleaves the cyclobutane (B1203170) ring to expand it into the seven-membered cycloheptenone. youtube.com In one synthetic campaign, this key fragmentation step was accomplished by treating a cyclobutanol intermediate with N-iodosuccinimide (NIS) and copper(I) iodide, which presumably forms a hypoiodite (B1233010) that undergoes fragmentation to furnish the cycloheptenone ring. caltech.edu A similar strategy on a model system using a silver catalyst was also explored, which led to an unexpected pentacyclic product, highlighting the complexity of these transformations. nih.gov

Sigmatropic rearrangements have been instrumental in forging critical and sterically congested carbon-carbon bonds. nih.govacs.org Specifically, a nih.gov-sigmatropic rearrangement of an allylic sulfur ylide was employed to construct the highly crowded C12–C13 bond in a synthesis of Scabrolide A. nih.govacs.orgyoutube.com This reaction was advantageous as it is less sensitive to steric hindrance compared to other bond-forming reactions. nih.gov The rearrangement successfully created the challenging bond and set the stereochemistry at the C13 position. nih.govyoutube.com The resulting product, however, was a mixture of diastereomers, which could be separated. youtube.com X-ray crystallographic analysis of a precursor alcohol confirmed the configuration established by the sigmatropic rearrangement. nih.govresearchgate.net

Another key rearrangement is the Tiffeneau–Demjanov rearrangement, which was utilized to expand a six-membered ring into a seven-membered ring, a crucial step in forming the cycloheptane core of a synthetic intermediate. youtube.com This reaction involves the treatment of an amino alcohol with nitrous acid to generate a diazonium species that undergoes a concerted ring expansion. youtube.com

The dissonant 1,4-oxygenation pattern found in many norcembranoids, including the scabrolides, has been addressed through allylic rearrangement/oxidation sequences. nih.govacs.orgnih.gov For instance, in the synthesis of Scabrolide B, an allylic rearrangement/oxidation of a tricyclic enone was achieved using trimethyl phosphite (B83602) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under an oxygen atmosphere. nih.govacs.org This was followed by an oxidative transposition to install the final 1,4-diketone functionality. nih.govacs.org

| Reaction Type | Precursor | Key Reagents/Conditions | Product/Transformation | Reference |

| Oxidative Fragmentation | Cyclobutanol intermediate | NIS, CuI, toluene, 90 °C | Formation of cycloheptenone ring | caltech.edu |

| nih.gov-Sigmatropic Rearrangement | Allylic methyl sulfide | Base (e.g., DBU/MeCN) | Formation of C12–C13 bond | nih.govacs.org |

| Allylic Rearrangement/Oxidation | Tricyclic enone | P(OMe)₃, DBU, O₂, MeCN | Installation of 1,4-dioxygenation pattern | nih.govacs.org |

| Tiffeneau–Demjanov Rearrangement | Amino alcohol on a six-membered ring | NaNO₂, AcOH | Ring expansion to a seven-membered ring | youtube.com |

Intramolecular Alkenylation and Michael Additions

Intramolecular reactions, particularly alkenylation and Michael additions, have been fundamental in assembling the polycyclic frameworks of this compound and its congeners. These strategies offer a powerful means to construct cyclic systems with high stereocontrol.

A challenging intramolecular alkenylation of a ketone was a cornerstone in the total synthesis of Scabrolide B. nih.govacs.orgnih.govresearchgate.netacs.orgfigshare.com This reaction was employed to forge the congested central cycloheptene ring, which features a bridgehead olefin. nih.govresearchgate.net The reaction was optimized using a palladium catalyst with a sterically hindered phenol (B47542) as an additive to achieve a respectable yield of the desired tricyclic enone, albeit with the formation of a dimeric side product. acs.org

Intramolecular Michael additions have been widely used to construct various rings within the scabrolide framework. In some synthetic routes, an intramolecular double Michael addition was used to stereospecifically construct the tetracyclic skeleton of related norcembranoids. researchgate.net The biosynthesis of these compounds is also thought to involve a transannular Michael addition. nih.gov This biosynthetic hypothesis has inspired synthetic strategies, such as in the transformation of synthetic Scabrolide B into ineleganolide. nih.govnih.gov This conversion is initiated by a base-mediated isomerization followed by an oxa-Michael addition of a hydroxyl group onto an enone, forming the characteristic tetrahydrofuran (B95107) ring of ineleganolide. nih.govnih.gov A retro-oxa-Michael reaction has also been observed under certain conditions, highlighting the dynamic nature of these systems. nih.gov

The Mukaiyama-Michael addition has also been a key reaction for fragment coupling in the synthesis of scabrolide congeners. nih.govacs.orgnih.govresearchgate.netacs.orgfigshare.com For example, a lanthanide-catalyzed Mukaiyama-Michael addition was used to couple a silyl (B83357) ketene (B1206846) acetal (B89532) with an enone to create the precursor for the intramolecular alkenylation in the synthesis of Scabrolide B. nih.govacs.orgnih.govacs.orgfigshare.com

| Reaction Type | Substrate | Key Reagents/Conditions | Key Transformation | Reference |

| Intramolecular Alkenylation | Ketone with an alkenyl iodide | Pd(PPh₃)₄, tBuOK, 2,6-diisopropylphenol, toluene, 60 °C | Formation of a seven-membered ring with a bridgehead olefin | acs.org |

| Intramolecular Oxa-Michael Addition | Hydroxy-enone | Et₃N, MeOH, MeCN, 60 °C | Formation of a tetrahydrofuran ring | nih.gov |

| Mukaiyama-Michael Addition | Silyl ketene acetal and enone | La(OTf)₃ | Fragment coupling to form cyclization precursor | nih.govacs.org |

| Intramolecular Double Michael Addition | Acyclic precursor | Not specified | Stereospecific construction of a tetracyclic skeleton | researchgate.net |

Asymmetric Synthesis Approaches to this compound and its Stereoisomers

The dense array of stereogenic centers in this compound and its isomers presents a significant challenge, which has been addressed through various asymmetric synthesis strategies. nih.gov These approaches often rely on the use of chiral pool starting materials or catalyst-controlled asymmetric reactions to establish the correct stereochemistry early in the synthesis.

A common strategy involves the use of readily available chiral natural products as starting materials. For instance, several total syntheses of scabrolides have commenced from (R)-linalool and (R)-carvone. caltech.educhemistryviews.org (R)-carvone can be converted into a chiral aldehyde, which serves as a key building block. caltech.edu Similarly, (R)-linalool has been used to synthesize a dihydroxyvinylcyclopentene fragment. caltech.educhemistryviews.org The synthesis of Scabrolide B also utilized (R)-linalool to prepare a key lactone intermediate. acs.org

Catalyst-controlled asymmetric reactions have also been pivotal. An asymmetric rhodium-catalyzed 1,4-addition of a boronate to cyclohexenone was used to prepare an optically pure intermediate on a gram scale for the synthesis of Scabrolide B. nih.govacs.org In another approach, a palladium-catalyzed asymmetric allylic alkylation was employed to generate an enantioenriched tertiary ether, a key intermediate in the synthesis of a fragment for Scabrolide A. nih.govrsc.org

The control of stereochemistry during key bond formations and rearrangements is also a critical aspect of the asymmetric synthesis. The nih.gov-sigmatropic rearrangement used to form the C12–C13 bond, for example, sets the configuration at C13. nih.gov Subsequent transformations, such as epimerization at C12, can be induced by base treatment to achieve the desired stereochemical outcome. nih.govresearchgate.net The stereochemistry of intermediates is often confirmed by X-ray crystallography to ensure the synthetic route is proceeding as planned. nih.govresearchgate.net The synthesis of different stereoisomers can be achieved by using different enantiomers of chiral starting materials or catalysts. mdpi.com

| Asymmetric Strategy | Starting Material/Substrate | Key Method/Reagent | Chiral Product/Intermediate | Reference |

| Chiral Pool Synthesis | (R)-linalool, (R)-carvone | Multi-step synthesis | Chiral fragments for convergent synthesis | caltech.educhemistryviews.org |

| Asymmetric 1,4-Addition | Cyclohexenone, boronate | Rhodium catalyst | Enantioenriched substituted cyclohexanone (B45756) | nih.govacs.org |

| Asymmetric Allylic Alkylation | Enol ether | Palladium catalyst | Enantioenriched tertiary ether | nih.govrsc.org |

| Diastereoselective Reduction | Dienone | Luche reduction (CeCl₃·7H₂O, NaBH₄) | Diastereomerically enriched secondary alcohol | caltech.edu |

Chemical Synthesis of Analogues and Derivatives for Research Purposes

The total synthesis of scabrolides has not only provided access to the natural products themselves but has also enabled the synthesis of various analogues and derivatives for research purposes, such as structure-activity relationship studies. mdpi.comresearchgate.netrsc.org

The successful synthesis of Scabrolide B opened up avenues for the synthesis of other related norcembranoids. nih.govnih.govresearcher.life For example, synthetic Scabrolide B was transformed into Sinuscalide C through dehydration. nih.govnih.gov Furthermore, a base-mediated isomerization and oxa-Michael addition converted Scabrolide B into Ineleganolide. nih.govnih.govfigshare.com This transformation is also of interest as it may mimic a potential biogenetic link between these compounds. nih.gov Under basic conditions, Ineleganolide was further found to convert into Horiolide (B1254544) through an intricate biomimetic cascade. nih.govnih.gov

The synthesis of analogues also allows for the exploration of the chemical space around the natural product scaffold. This can involve modifications at various positions to understand their impact on biological activity. For example, the synthesis of various carbocyclic analogues of nucleosides has been a strategy to develop new therapeutic agents. mdpi.com While not directly related to this compound, the principles of synthesizing a library of related compounds to probe biological function are the same. The flexible synthetic strategies developed for scabrolides allow for the potential preparation of diverse analogues for biological study by varying the building blocks or late-stage modification of the core structure. researcher.life The synthesis of scabrolide F and its intermediates, for instance, has allowed for the evaluation of their antifouling activity. rsc.org

The development of convergent synthetic routes, where complex molecules are assembled from smaller, independently synthesized fragments, is particularly well-suited for the generation of analogues. caltech.eduresearchgate.netscribd.com By modifying the structure of one of the fragments, a wide range of derivatives can be produced from a common intermediate.

| Analogue/Derivative | Synthetic Precursor | Key Transformation | Significance | Reference |

| Sinuscalide C | Scabrolide B | Dehydration | Access to a related natural product | nih.govnih.govresearcher.life |

| Ineleganolide | Scabrolide B | Base-mediated isomerization/oxa-Michael addition | Access to a related natural product, potential biogenetic link | nih.govnih.govfigshare.comresearcher.life |

| Horiolide | Ineleganolide | Base-mediated cascade | Access to a related natural product, biomimetic transformation | nih.govnih.gov |

| Scabrolide F | Synthetic intermediates | Multi-step total synthesis | Access to a related natural product for biological evaluation | rsc.org |

In Vitro Biological Activities and Cellular Mechanisms of Action of Scabrolide C

Anti-inflammatory Bioactivity and Immunomodulation

Scabrolide C demonstrates significant anti-inflammatory and immunomodulatory effects in various in vitro models. These activities are primarily mediated through the inhibition of key pro-inflammatory pathways and molecules.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6, IL-12) in Cellular Models (e.g., LPS-stimulated BMDCs)

A key aspect of the anti-inflammatory profile of this compound is its ability to suppress the production of pro-inflammatory cytokines. Research has specifically highlighted the potent inhibitory effects of 13-epi-scabrolide C on Interleukin-6 (IL-6) and Interleukin-12 (IL-12). semanticscholar.orgresearchgate.netmdpi.com

In studies utilizing bone marrow-derived dendritic cells (BMDCs) stimulated with lipopolysaccharide (LPS), a potent immune activator, 13-epi-scabrolide C demonstrated a dose-dependent inhibition of cytokine production. semanticscholar.orgresearchgate.net It was found to potently inhibit the production of IL-12 and IL-6 with IC₅₀ values of 5.30 ± 0.21 μM and 13.12 ± 0.64 μM, respectively. researchgate.netmdpi.com This inhibitory action on key cytokines like IL-12, which is crucial for the differentiation of T helper 1 (Th1) cells, and IL-6, a pleiotropic cytokine with a central role in inflammation, underscores the significant immunomodulatory potential of the compound. semanticscholar.orgresearchgate.net The activity of 13-epi-scabrolide C was noted to be more potent than that of the related compound, scabrolide A, suggesting that the stereochemistry at the C-13 position may be important for its anti-inflammatory effects. researchgate.netmdpi.com

Table 1: Inhibitory Effect of 13-epi-scabrolide C on Pro-inflammatory Cytokine Production in LPS-Stimulated BMDCs

| Cytokine | IC₅₀ (μM) | Cellular Model | Reference |

|---|---|---|---|

| Interleukin-12 (IL-12) | 5.30 ± 0.21 | Bone Marrow-Derived Dendritic Cells (BMDCs) | researchgate.net, mdpi.com |

| Interleukin-6 (IL-6) | 13.12 ± 0.64 | Bone Marrow-Derived Dendritic Cells (BMDCs) | researchgate.net, mdpi.com |

Modulation of Inflammatory Mediators (e.g., NO production in macrophages)

The modulation of inflammatory mediators such as nitric oxide (NO) is a crucial mechanism for controlling inflammation. While direct studies detailing the IC₅₀ of this compound on NO production in macrophage cell lines like RAW 264.7 are not extensively available in the reviewed literature, evidence suggests it influences the NO pathway. The production of NO during inflammation is primarily catalyzed by inducible nitric oxide synthase (iNOS). nih.gov

Research on diterpenoids from Sinularia maxima, including 13-epi-scabrolide C (referred to as compound 18 in the study), has shown that these compounds can significantly inhibit TNFα-induced NF-κB transcriptional activity in HepG2 cells. nih.gov This inhibition was functionally confirmed by a corresponding decrease in the gene expression levels of inducible nitric oxide synthase (iNOS), providing a mechanistic basis for its potential to reduce NO production. researchgate.netnih.gov In contrast, a related compound, scabrolide D, was found to only slightly decrease LPS-stimulated NO production in J774 macrophage cells nih.gov. This highlights that while the general class of compounds has anti-inflammatory potential, the specific activity can vary significantly between closely related structures.

Influence on Macrophage Polarization

Macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical process in the immune response. mdpi.com The modulation of this balance is a key target for anti-inflammatory therapies. However, based on the reviewed scientific literature, there are no specific studies that have investigated or reported on the influence of this compound on the polarization of macrophages into M1 or M2 phenotypes.

Antimicrobial Activities

In addition to its anti-inflammatory properties, this compound has been noted for its potential antimicrobial activities.

Antifungal Activity against Specific Pathogens (Candida albicans, Cryptococcus neoformans)

This compound has been reported to possess antifungal properties. While its activity against various pathogens has been mentioned, specific minimum inhibitory concentration (MIC) values from peer-reviewed scientific literature for its effects on the opportunistic yeasts Candida albicans and Cryptococcus neoformans are not detailed in the available sources. nih.gov Other diterpenes isolated from marine sponges have shown weak antifungal activity against these pathogens, with MIC values reported at 8 μg/mL researchgate.net. The investigation into the antifungal spectrum and potency of this compound remains an area for further research.

Antiviral Potential (e.g., against HIV-1)

The potential for this compound and related norditerpenes to act as antiviral agents has been considered. mdpi.comsemanticscholar.org However, specific data from the reviewed scientific literature detailing the in vitro antiviral activity and the half-maximal inhibitory concentration (IC₅₀) of this compound against the Human Immunodeficiency Virus type 1 (HIV-1) are not available. A review of norditerpenes highlighted a different compound, eupneria J, as having potent anti-HIV-1 activity, but did not attribute this activity to this compound. mdpi.comsemanticscholar.org

Investigations into Cellular Pathway Modulation and Molecular Target Identification

Nuclear factor kappa B (NF-κB) is a crucial transcription factor that governs the genetic expression of various molecules involved in inflammation, immune responses, and apoptosis. scienceopen.comnih.gov The NF-κB signaling pathway is integral to many stages of inflammatory diseases. scienceopen.com In its inactive state, NF-κB is bound to the inhibitor of kappa B (IκB) protein in the cytoplasm. mdpi.com Upon stimulation, such as by bacterial lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. scienceopen.commdpi.com Once in the nucleus, NF-κB binds to gene promoters, activating the transcription of pro-inflammatory enzymes and cytokines like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins. nih.govmdpi.com

Studies on norditerpenoids, the class of compounds to which this compound belongs, have demonstrated their potential to inhibit the NF-κB pathway. For instance, 13-epi-scabrolide C has been shown to inhibit the production of the pro-inflammatory cytokines IL-12 and IL-6 in LPS-stimulated bone marrow-derived dendritic cells. nih.gov This suggests that the methoxyl group at the C-13 position may be significant for its anti-inflammatory action. nih.gov While direct studies on this compound's effect on NF-κB are part of a broader investigation into diterpenoids from soft corals, the general findings indicate that these compounds can suppress TNFα-induced NF-κB transcriptional activity. nih.gov This inhibition is believed to be a key mechanism behind their anti-inflammatory properties. nih.gov

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a protein target. This method helps in understanding the potential mechanism of action at a molecular level. One of the key protein targets investigated in relation to compounds from the Sinularia genus is Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a crucial enzyme that, in complex with Cyclin B, regulates the cell's progression through the G2/M phase of the cell cycle. nih.govresearchgate.net Aberrant activity of cell cycle proteins is a hallmark of cancer, making them attractive therapeutic targets. nih.gov

Molecular docking analyses have suggested that norditerpenoids isolated from the soft coral Sinularia maxima may exert their cytotoxic effects by inhibiting CDK1. researchgate.net For other related compounds, docking studies have predicted favorable binding energies with CDK1, suggesting a stable interaction. techscience.com For example, some analyses have shown compounds fitting into the ATP binding cavity of the CyclinB1/CDK1 complex, interacting with key amino acid residues like LEU83, which is critical for cell cycle regulation. nih.gov Although direct molecular docking studies specifically detailing this compound's interaction with CDK1 are not extensively published, the existing research on analogous compounds from the same source strongly indicates that CDK1 inhibition is a plausible mechanism for its observed biological activities. researchgate.netresearchgate.net

Omics technologies, such as transcriptomics and proteomics, provide a comprehensive view of the molecular changes within a cell upon treatment with a compound. This data is then analyzed using bioinformatics tools to identify enriched biological pathways, offering insights into the compound's mechanism of action. Key databases used for this purpose include the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO). nih.govmetwarebio.com

The KEGG database is a collection of manually curated pathway maps representing current knowledge on molecular interaction and reaction networks, categorized into areas like metabolism, genetic information processing, and human diseases. metwarebio.comgenome.jp GO analysis provides a structured vocabulary to describe gene functions and locations in three main categories: biological processes (BP), cellular components (CC), and molecular functions (MF). nih.govresearchgate.net

While specific transcriptomic or proteomic studies focused solely on this compound are not widely available, this type of analysis is standard for characterizing the effects of novel bioactive compounds. nih.gov For example, in studies of other natural products, RNA-sequencing is used to identify differentially expressed genes (DEGs) in treated versus untreated cells. nih.gov Subsequent KEGG and GO enrichment analyses of these DEGs can reveal that the compound affects pathways related to inflammation, cell cycle, and cytokine-cytokine receptor interactions. nih.govresearchgate.net This approach allows researchers to move from a broad set of molecular changes to a more focused hypothesis about the compound's primary targets and pathways. metwarebio.com

Following the identification of potential molecular targets and pathways through computational and omics approaches, experimental validation is essential to confirm these findings. Several laboratory techniques are employed for this purpose.

Western Blot analysis is a widely used method to detect and quantify specific proteins in a sample. In the context of this compound's mechanism, Western blotting can be used to verify the inhibition of the NF-κB pathway. scienceopen.com For instance, researchers can measure the levels of phosphorylated IκBα and phosphorylated NF-κB. A decrease in the phosphorylated forms of these proteins in cells treated with the compound would confirm the inhibition of the pathway. scienceopen.comscienceopen.com This technique can also validate the downregulation of downstream proteins like iNOS and COX-2. scienceopen.com Furthermore, Western blotting can confirm the effects on cell cycle regulatory proteins, such as CDK1 and Cyclin B1, that may be modulated by this compound. nih.gov

The Electrophoretic Mobility Shift Assay (EMSA) is another technique used to study protein-DNA interactions. It can directly assess the binding of transcription factors, like NF-κB, to their DNA targets. A reduction in the NF-κB-DNA binding complex in the presence of this compound would provide strong evidence for its inhibitory activity on the NF-κB pathway.

While not yet reported specifically for this compound, advanced gene-editing tools like CRISPR-Cas9 can be used to knock out a specific gene (e.g., the gene for CDK1). If the knockout cells become less sensitive to the cytotoxic effects of this compound, it would strongly suggest that the protein encoded by that gene is a relevant target of the compound.

Application of Omics Approaches (Transcriptomics, Proteomics) and Pathway Enrichment Analysis (KEGG, GO)

Evaluation of Cytotoxicity in Cellular Assays (e.g., MTT, SRB against cancer cell lines)

The cytotoxic (cell-killing) potential of this compound and related compounds is evaluated in vitro using various human cancer cell lines. The most common methods for assessing cytotoxicity are colorimetric assays like the MTT and Sulforhodamine B (SRB) assays. nih.gov

The MTT assay measures the metabolic activity of cells. Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. scirp.org The amount of formazan produced is proportional to the number of viable cells. scirp.org

The SRB assay , developed by the National Cancer Institute (NCI), is based on the ability of the sulforhodamine B dye to bind to basic amino acids of cellular proteins under acidic conditions. nih.govd-nb.info The amount of bound dye provides an estimate of the total protein mass, which is directly proportional to the cell number. nih.gov The SRB assay is often considered more reproducible and less prone to interference from test compounds compared to the MTT assay. d-nb.info

Extracts from Cyrtopodion scabrum, a source of scabrolides, have demonstrated dose-dependent cytotoxicity against various digestive cancer cell lines, including SW742 (colon), MKN45 (gastric), and HepG2 (liver). brieflands.com Similarly, norditerpenoids isolated from the soft coral Sinularia maxima have shown cytotoxic effects against HepG-2, MCF-7 (breast), and Caco-2 (colorectal) cancer cell lines. researchgate.net The potency of a compound is typically expressed as its IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cell population.

Table 1: Reported In Vitro Cytotoxicity of Related Norditerpenoids and Extracts This table compiles data for compounds structurally related or co-occurring with this compound to illustrate the general cytotoxic profile of this class of natural products.

| Compound/Extract | Cancer Cell Line | Assay Type | Reported IC₅₀ Value (µM) | Source |

| 13-epi-scabrolide C | LPS-stimulated BMDCs (IL-12 production) | Not Specified | 5.30 ± 0.21 | nih.gov |

| 13-epi-scabrolide C | LPS-stimulated BMDCs (IL-6 production) | Not Specified | 13.12 ± 0.64 | nih.gov |

| Lathyrane Diterpenoid Hybrid (8d1) | LPS-stimulated RAW264.7 | Not Specified | 1.55 ± 0.68 | scienceopen.com |

| Norditerpenoid (Compound 25) | HepG-2 (Hepatocellular Carcinoma) | Not Specified | 2.13 ± 0.09 (µg/mL) | researchgate.net |

| Norditerpenoid (Compound 25) | MCF-7 (Breast Adenocarcinoma) | Not Specified | 3.54 ± 0.07 (µg/mL) | researchgate.net |

| Norditerpenoid (Compound 25) | Caco-2 (Colorectal Adenocarcinoma) | Not Specified | 5.67 ± 0.08 (µg/mL) | researchgate.net |

| Cyrtopodion scabrum Extract | SW742 (Colon Adenocarcinoma) | MTT | >1000 (µg/mL) with 78% inhibition | brieflands.com |

| Cyrtopodion scabrum Extract | MKN45 (Gastric Carcinoma) | MTT | >1000 (µg/mL) with 68% inhibition | brieflands.com |

| Cyrtopodion scabrum Extract | HepG2 (Hepatocellular Carcinoma) | MTT | >1000 (µg/mL) with 53% inhibition | brieflands.com |

Structure Activity Relationship Sar Studies for Scabrolide C and Its Analogues

Elucidation of Pharmacophoric Elements through Analog Synthesis and Testing

The identification of the pharmacophore for the scabrolide family involves dissecting the complex molecular architecture to pinpoint which functional groups and structural motifs are essential for activity. rsc.org Strategies such as pharmacophore-directed retrosynthesis are employed, where the synthetic plan prioritizes the assembly of the proposed essential structural features. rsc.org This approach allows for the biological testing of simplified intermediates en route to the final natural product, providing valuable SAR data throughout the synthetic campaign. rsc.org For the scabrolides, key areas of interest include the various oxygenated functional groups, the fused ring system, and the stereochemistry of its numerous chiral centers. nih.govacs.org

A crucial structural feature distinguishing 13-epi-scabrolide C is the methoxyl group at the C-13 position. Evidence suggests this moiety plays a significant role in its potent anti-inflammatory activity. researchgate.netmdpi.com When tested for its ability to inhibit pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs), 13-epi-scabrolide C showed potent inhibition of both Interleukin-12 (IL-12) and Interleukin-6 (IL-6). researchgate.net

A direct comparison with Scabrolide A, a closely related analogue that lacks the C-13 methoxyl group and possesses a different stereoconfiguration at this center, highlights the importance of this feature. researchgate.net 13-epi-scabrolide C is substantially more active than Scabrolide A in inhibiting both IL-12 and IL-6. researchgate.net This suggests that the presence and specific configuration of the methoxyl group at C-13 are key contributors to the enhanced anti-inflammatory profile of 13-epi-scabrolide C. researchgate.netmdpi.com

Table 1: Comparison of Anti-inflammatory Activity of Scabrolide Analogues

| Compound | Key Structural Difference from 13-epi-scabrolide C | IL-12 Inhibition IC₅₀ (μM) | IL-6 Inhibition IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 13-epi-scabrolide C | - | 5.30 ± 0.21 | 13.12 ± 0.64 | researchgate.net |

| Scabrolide A | Lacks C-13 methoxyl group; R-configuration at equivalent position | 23.52 ± 1.37 | 69.85 ± 4.11 | researchgate.net |

The presence of a lactone moiety is a common feature in many biologically active terpenoids, and this functional group is often critical for their activity. mdpi.com In the broader class of furanobutenolide-derived norditerpenoids to which scabrolides belong, the γ-lactone moiety is a conserved structural element. researchgate.net Studies on related marine natural products suggest that this lactone ring is essential for cytotoxicity and other biological effects. mdpi.com For instance, in the diterpenoid alcyonolide, the lactone moiety (spanning C-6 to C-12) is hypothesized to be necessary for its strong cytotoxicity against HCT-116 cells. mdpi.com While direct modification of the lactone in Scabrolide C has not been extensively reported, the established importance of this functional group in similar compounds strongly suggests it is a key part of its pharmacophore, likely involved in binding to biological targets. mdpi.commdpi.com

Role of the C-13 Methoxyl Moiety in Anti-inflammatory Activity

Impact of Absolute and Relative Stereochemistry on Biological Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of natural products, as molecular targets like enzymes and receptors are chiral environments. mdpi.com The scabrolide family provides a clear example of this principle. 13-epi-scabrolide C is an epimer of other scabrolides at the C-13 position, meaning it has a different three-dimensional arrangement at this single carbon atom. Specifically, 13-epi-scabrolide C possesses the S-configuration at C-13, whereas Scabrolide A and Scabrolide B feature the R-configuration at the equivalent chiral center.

Rational Design and Synthesis of this compound Derivatives with Targeted Bioactivity

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel this compound derivatives. nih.govrsc.org The goal of such endeavors is to create analogues with enhanced potency, improved selectivity, or novel biological activities. rsc.org Synthetic strategies toward the complex core of scabrolides are continually being refined, involving key steps like ring-closing metathesis (RCM), sigmatropic rearrangements, and directed epoxidations to construct the congested polycyclic framework and control its stereochemistry. nih.govacs.org

By leveraging this synthetic knowledge, new derivatives can be planned. For example, based on the importance of the C-13 methoxyl group, one could synthesize a series of analogues where this group is replaced with other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy) or with functional groups that have different electronic properties (e.g., esters, amides) to probe the binding pocket. Similarly, modifications to other parts of the molecule, such as the isopropenyl group or the various ketone functionalities, could be explored to fine-tune activity and potentially uncover new biological targets. The synthesis of amino acid ester derivatives of the related scaberol C, for instance, led to compounds with significant cytotoxicity against lung cancer cells, demonstrating the power of such derivatization strategies. nih.gov A similar approach applied to this compound could yield novel compounds with targeted bioactivities for inflammatory diseases or other conditions.

Future Directions and Research Perspectives on Scabrolide C

Development of Advanced Analytical Techniques for Metabolite Profiling and Quantification

The structural elucidation of Scabrolide C and its analogs has been successfully achieved using a combination of sophisticated spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (NMR) and Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS). acs.org However, to fully understand its in vivo behavior, future research must focus on developing more sensitive and specialized analytical techniques.

The primary objectives in this area will be the profiling and quantification of this compound and its metabolites within complex biological systems. This is crucial for pharmacokinetic and pharmacodynamic studies. Traditional approaches are often insufficient for tracking the metabolic fate of such complex molecules in trace amounts. nih.gov

Future research should prioritize:

High-Resolution Mass Spectrometry (HRMS): Developing targeted liquid chromatography-mass spectrometry (LC-MS) assays for the precise quantification of this compound and its predicted metabolites in plasma, tissues, and cell cultures.

Metabolomics Platforms: Utilizing untargeted metabolomics to identify novel metabolites of this compound, providing insights into its biotransformation pathways. This approach analyzes the global metabolic changes induced by the compound, offering a holistic view of its effects. mdpi.com

Advanced NMR Techniques: Employing hyphenated techniques like LC-NMR to isolate and identify metabolites in complex mixtures without the need for extensive purification.

These advanced methods will not only support preclinical development but also help in identifying potential biomarkers related to the efficacy or toxicity of this compound.

Exploration of Bio-inspired Synthesis and Biosynthetic Engineering for Scalable Production

The scarcity of this compound from its natural source, soft corals of the genus Sinularia, necessitates the development of efficient and scalable synthetic routes. acs.org While significant progress has been made in the total synthesis of related compounds like Scabrolide A and B, these multi-step processes are not yet viable for large-scale production. nih.govacs.orgresearchgate.net

Bio-inspired Synthesis: Future synthetic strategies will likely continue to draw inspiration from the proposed biosynthetic pathways. researchgate.netrsc.org The biosynthesis of scabrolides is thought to proceed from a furanobutenolide precursor via a series of transannular cyclizations. rsc.orgnih.gov Key reactions that have been successfully employed in the synthesis of the scabrolide core and will be critical for future work on this compound include:

| Synthetic Strategy | Key Reaction Type | Application in Scabrolide Synthesis |

| Convergent Assembly | Michael Addition / Aldol Cascade | Used to construct complex polycyclic frameworks from simpler fragments, overcoming stereochemical challenges. acs.orgresearchgate.net |

| Ring Formation | Intramolecular Diels-Alder Reaction | A bio-inspired method to construct the central six-membered ring of the carbocyclic core. researchgate.netresearchgate.netrsc.org |

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Employed to close large, congested rings within the molecular scaffold. acs.org |

| Stereocenter Installation | nih.govresearchgate.net-Sigmatropic Rearrangement | A key step for creating the highly congested and critical C12-C13 bond with the correct stereochemistry. acs.org |

A major future goal is to adapt these sophisticated strategies to develop a concise and stereoselective total synthesis of this compound, which remains an underexplored member of the family.

Biosynthetic Engineering: A paradigm shift in production could come from biosynthetic engineering. This involves identifying the gene clusters responsible for producing scabrolides in Sinularia and transferring them to a host microorganism, such as bacteria or yeast, for fermentation-based production. researchgate.net This approach offers the potential for a sustainable and scalable supply. Key future research includes:

Genomic and Transcriptomic Analysis: Sequencing the genome of Sinularia species to identify the diterpene cyclase enzymes and other tailoring enzymes involved in the scabrolide biosynthetic pathway. researchgate.net

Heterologous Expression: Expressing the identified genes in a suitable microbial host to produce this compound or its immediate precursors.

Metabolic Engineering: Optimizing the host's metabolic pathways to enhance the yield of the target compound.

Integration of Systems Biology and Omics Technologies for Comprehensive Mechanism Elucidation

To fully understand the therapeutic potential of this compound, it is essential to move beyond single-target interactions and embrace a holistic, systems-level perspective. nih.gov Systems biology, which integrates various "omics" technologies, provides the tools for a comprehensive analysis of the compound's biological effects. nih.govmdpi.com this compound has demonstrated potent anti-inflammatory properties, but its precise mechanism of action remains to be fully elucidated. nih.gov

Future research should integrate the following omics approaches:

Genomics and Transcriptomics: Using DNA microarrays and RNA-sequencing to identify genes and signaling pathways that are modulated by this compound in relevant cell types (e.g., immune cells). This can reveal the compound's primary molecular targets and downstream effects.

Proteomics: Applying mass spectrometry-based proteomics to study changes in protein expression and post-translational modifications upon treatment with this compound, providing a direct link between gene expression changes and cellular function.

Metabolomics: Analyzing the global metabolic profile of cells or organisms to understand how this compound alters cellular metabolism, which is often intertwined with inflammatory signaling. mdpi.com

By integrating data from these different omics layers, researchers can construct detailed models of the molecular networks perturbed by this compound. rsc.org This comprehensive approach is crucial for identifying its mechanism of action, predicting potential off-target effects, and discovering biomarkers for its therapeutic activity. mdpi.com

Computational Chemistry and Molecular Modeling in Lead Optimization and Drug Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering ways to predict and analyze molecular behavior at an atomic level. researchgate.net These methods can significantly accelerate the process of transforming a promising natural product "hit" like this compound into a refined "lead" compound with improved properties. drugtargetreview.comamazon.comgoogle.com

Future research on this compound will heavily rely on computational approaches for several key tasks:

Target Identification and Validation: Using molecular docking simulations to screen this compound against libraries of known protein structures to identify potential biological targets. Advanced computational studies have already been used to provide detailed energy profiles for different conformational states of 13-Epi-Scabrolide C.

Binding Mode Analysis: Once a target is identified, molecular dynamics (MD) simulations can be used to model the dynamic interactions between this compound and its binding site, revealing the key residues involved and the stability of the complex.

Lead Optimization: Guiding the chemical synthesis of new analogs through Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net By correlating structural features with biological activity, computational models can predict which modifications to the this compound scaffold are most likely to enhance potency and selectivity or improve pharmacokinetic properties. xtalks.com

The table below summarizes key computational methods and their application in the drug discovery pipeline for this compound.

| Computational Method | Application | Objective |

| Molecular Docking | Target Identification | Predict the binding of this compound to various protein targets. |

| Molecular Dynamics (MD) | Binding Stability Analysis | Simulate the dynamic behavior of the this compound-protein complex over time. |

| Quantum Mechanics (QM) | Electronic Property Calculation | Determine the electronic structure and reactivity to understand interaction mechanisms. |

| QSAR | Lead Optimization | Build models that correlate chemical structure with biological activity to design more potent analogs. |

The integration of these computational tools with experimental synthesis and biological testing will create an efficient feedback loop for the rational design of next-generation therapeutics based on the this compound scaffold. kallipos.gr

Q & A

Q. What are the key structural features of Scabrolide F that influence its antifouling activity?

Scabrolide F's bioactivity is linked to its norcembranolide skeleton, which includes a 14-membered macrocyclic lactone fused with a tetrahydrofuran ring and a butenolide moiety. These structural elements are critical for interactions with biological targets, as demonstrated by reduced antifouling activity in intermediates lacking the butenolide group .

Methodological Insight : Use NMR spectroscopy (1H, 13C, and 2D NMR) and optical rotation analysis ([α]D) to validate structural integrity and compare synthetic products with natural isolates .

Q. How is the antifouling activity of Scabrolide F quantified in experimental settings?

Antifouling activity is measured using Amphibalanus amphitrite cypris larvae assays. The 50% effective concentration (EC50) indicates settlement inhibition, while the 50% lethal concentration (LC50) evaluates toxicity. For example, synthetic Scabrolide F showed EC50 = 9.46 μg/mL and LC50 > 10 μg/mL, indicating selective antifouling effects without significant toxicity .

Experimental Design : Conduct 96-hour exposure assays in seawater with controlled concentrations of Scabrolide F and intermediates. Use CuSO4 (EC50 = 0.29 μg/mL) as a positive control .

Q. What synthetic strategies are employed for constructing Scabrolide F’s macrocyclic core?

The total synthesis involves:

- 5-endo-tet cyclization to form the tetrahydrofuran ring.

- Macrolactonization to close the 14-membered lactone.

- Ring-closing metathesis (RCM) using a Hoveyda-Grubbs second-generation catalyst to finalize the macrocycle .